REACTION_CXSMILES
|
Cl.[CH3:2][S:3]([C:6]1[CH:11]=[CH:10][C:9]([NH:12][NH2:13])=[CH:8][CH:7]=1)(=[O:5])=[O:4].CN(C)[CH:16]=[CH:17][C:18](=O)[CH:19](OC)[O:20]C>C(O)C>[CH3:2][S:3]([C:6]1[CH:7]=[CH:8][C:9]([N:12]2[C:18]([CH:19]=[O:20])=[CH:17][CH:16]=[N:13]2)=[CH:10][CH:11]=1)(=[O:5])=[O:4] |f:0.1|
|
Name
|
|
Quantity
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0.75 g
|
Type
|
reactant
|
Smiles
|
Cl.CS(=O)(=O)C1=CC=C(C=C1)NN
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
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CN(C=CC(C(OC)OC)=O)C
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
to stir at room temperature for 30 min
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The resulting mixture was heated
|
Type
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TEMPERATURE
|
Details
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at reflux (48 hr)
|
Duration
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48 h
|
Type
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CONCENTRATION
|
Details
|
then concentrated
|
Type
|
ADDITION
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Details
|
To a solution of the crude residue in acetone (10 mL) was added 6N HCl (2 mL)
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Type
|
CUSTOM
|
Details
|
was partitioned between ethyl acetate and water
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with water, saturated sodium bicarbonate, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=C1)N1N=CC=C1C=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |